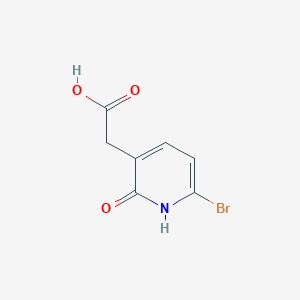
3-Bromo-6-hydroxy-2,4,5-trimethylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-hydroxy-2,4,5-trimethylbenzaldehyde is an organic compound with the molecular formula C10H11BrO2 and a molecular weight of 243.10 g/mol . This compound is characterized by the presence of a bromine atom, a hydroxyl group, and three methyl groups attached to a benzaldehyde core. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-hydroxy-2,4,5-trimethylbenzaldehyde typically involves the bromination of 2,4,5-trimethylbenzaldehyde followed by hydroxylation. The reaction conditions often include the use of bromine as the brominating agent and a suitable solvent such as acetic acid. The hydroxylation step can be achieved using reagents like hydrogen peroxide or other oxidizing agents under controlled conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-6-hydroxy-2,4,5-trimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: 3-Bromo-6-hydroxy-2,4,5-trimethylbenzoic acid.
Reduction: 3-Bromo-6-hydroxy-2,4,5-trimethylbenzyl alcohol.
Substitution: 3-Methoxy-6-hydroxy-2,4,5-trimethylbenzaldehyde or 3-Cyano-6-hydroxy-2,4,5-trimethylbenzaldehyde.
Aplicaciones Científicas De Investigación
3-Bromo-6-hydroxy-2,4,5-trimethylbenzaldehyde is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-6-hydroxy-2,4,5-trimethylbenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and hydroxyl group allows it to form hydrogen bonds and halogen interactions, influencing its binding affinity and activity. The exact pathways and targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: An organic compound with similar structural features but different functional groups.
2,4,5-Trimethylbenzaldehyde: Lacks the bromine and hydroxyl groups, resulting in different chemical properties and reactivity.
Uniqueness
The presence of the bromine atom enhances its electrophilicity, while the hydroxyl group provides additional sites for hydrogen bonding and interactions .
Propiedades
Fórmula molecular |
C10H11BrO2 |
|---|---|
Peso molecular |
243.10 g/mol |
Nombre IUPAC |
5-bromo-2-hydroxy-3,4,6-trimethylbenzaldehyde |
InChI |
InChI=1S/C10H11BrO2/c1-5-6(2)10(13)8(4-12)7(3)9(5)11/h4,13H,1-3H3 |
Clave InChI |
PIJUDIPVGVUVGY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1O)C=O)C)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[3,5-Dihydroxy-2-(3-hydroxy-3-methyloct-1-en-1-yl)cyclopentyl]hept-5-enoic acid](/img/structure/B15157139.png)
![methyl N-[2-[2-[5-[6-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate](/img/structure/B15157144.png)


![7-Hydrazinyl-3-[2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B15157160.png)
![2-(4,6-diphenylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B15157166.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-2-{1-[3,5-bis(trifluoromethyl)phenyl]-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}ethylphosphonic acid](/img/structure/B15157174.png)


![5-(4-Chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}isoxazole](/img/structure/B15157182.png)

![5-Acetamido-2-{[5-acetamido-4-hydroxy-6-(4-nitrophenoxy)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]methoxy}-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B15157197.png)

